(S)-Ethosuximide

Description

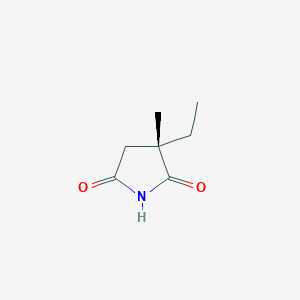

Structure

2D Structure

3D Structure

Properties

CAS No. |

39122-19-5 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

(3S)-3-ethyl-3-methylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/t7-/m0/s1 |

InChI Key |

HAPOVYFOVVWLRS-ZETCQYMHSA-N |

SMILES |

CCC1(CC(=O)NC1=O)C |

Isomeric SMILES |

CC[C@]1(CC(=O)NC1=O)C |

Canonical SMILES |

CCC1(CC(=O)NC1=O)C |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of S Ethosuximide Action in Research Models

Selective Modulation of Voltage-Gated Ion Channels: Focus on T-Type Calcium Channels

(S)-Ethosuximide, the active stereoisomer of ethosuximide (B1671622), is a well-established therapeutic agent whose mechanism of action has been a focal point of neurological research. Its primary molecular target is the T-type voltage-gated calcium channel, which plays a critical role in neuronal excitability and rhythmic firing patterns, particularly within thalamocortical circuits. ucdavis.eduwikipedia.org

The family of T-type calcium channels comprises three distinct isoforms: CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I), all of which are expressed in thalamocortical circuits. ucdavis.edu Research using recombinant expression systems has conclusively shown that ethosuximide can block all three T-type calcium channel isoforms. wikipedia.org The CaV3.1 subtype is prominently expressed in thalamic relay neurons, which are key players in the generation of spike-and-wave discharges characteristic of certain seizures. ucdavis.edunih.gov Knockout mouse models lacking the CaV3.1 subtype have demonstrated protection from these types of seizures. nih.gov

The interaction of this compound with these channels is of significant interest in the study of channelopathies—diseases caused by mutations in ion channel genes. For instance, gain-of-function mutations in CaV3.3 channels have been identified in patients with seizures and neurodevelopmental disorders, leading to neuronal hyperexcitability. mdpi.com this compound serves as a critical pharmacological tool in this research, allowing scientists to probe the functional consequences of such mutations and explore potential therapeutic avenues.

The inhibitory action of this compound on T-type calcium channels is not a simple occlusion of the channel pore. Instead, it is recognized as a form of allosteric modulation that influences the channel's gating properties. biorxiv.org Research indicates that ethosuximide binds with a higher affinity to the inactivated state of the channel. mdpi.comresearchgate.net This binding stabilizes the inactivated state, thereby reducing the number of channels available to open in response to membrane depolarization. semanticscholar.org

This voltage-dependent block is a key feature of its mechanism, meaning the inhibition is more pronounced at depolarized membrane potentials, a condition often associated with the high-frequency neuronal firing seen in pathological states. ucdavis.edu This selective targeting of pathological activity allows this compound to dampen aberrant neuronal excitability with less effect on normal neuronal function. semanticscholar.org

The biophysical details of this compound's effects have been extensively studied in various experimental settings.

Recombinant Systems: Cell lines such as human embryonic kidney (HEK-293) cells, which are engineered to express specific T-type calcium channel subtypes, have been instrumental. researchgate.netnih.gov These systems permit a controlled environment to dissect the molecular interactions and have confirmed that ethosuximide blocks all three human T-type channel isoforms. wikipedia.orgresearchgate.net

Native Cellular Systems: Electrophysiological studies, primarily using patch-clamp techniques on neurons freshly isolated from animal models (e.g., rat and guinea pig thalamic neurons), have provided crucial insights. wikipedia.org These experiments have demonstrated that this compound reduces low-threshold T-type calcium currents in a voltage-dependent manner. wikipedia.org However, the reported efficacy can vary between different neuronal populations. For example, while significant blockade is observed in thalamic neurons, T-currents in dorsal root ganglion (DRG) neurons and GH3 pituitary cells have shown some resistance. physiology.org

| Experimental System | Key Findings on this compound Action | References |

| Recombinant HEK-293 Cells | Conclusively demonstrated block of all three human T-type calcium channel isoforms (CaV3.1, CaV3.2, CaV3.3). | wikipedia.orgresearchgate.net |

| Native Thalamic Neurons | Reduction of low-threshold T-type calcium currents in a voltage-dependent manner. | wikipedia.org |

| Native Dorsal Root Ganglion (DRG) Neurons | Variable sensitivity, with some studies reporting resistance to ethosuximide blockade. | physiology.org |

Allosteric Modulation and Gating Mechanisms of Channel Activity

Influence on Neurotransmitter Systems and Synaptic Physiology in Preclinical Preparations

The GABAergic system is the principal inhibitory network in the central nervous system. scialert.net While this compound is not a direct modulator of GABA-A receptors in the way benzodiazepines are, some research suggests it may indirectly influence GABAergic homeostasis. nih.gov Studies have reported that ethosuximide can increase GABA levels in certain brain regions, potentially by enhancing GABA release or reversing deficits in GABA levels. researchgate.net However, the effects appear to be minimal and context-dependent. researchgate.net Any influence on the GABAergic system is likely a secondary consequence of the primary block on T-type calcium channels, which can modulate the release of various neurotransmitters.

Glutamate (B1630785) is the main excitatory neurotransmitter, and its over-activity can lead to neuronal injury. frontiersin.orgiiste.org Research has investigated the effects of this compound on the glutamatergic system. Some in vitro studies have shown that ethosuximide has no effect on glutamate release in specific cortical areas and the hippocampus. researchgate.net Conversely, other studies suggest a neuroprotective role for ethosuximide against glutamate-induced cytotoxicity in C6 glial cells, partly by inhibiting oxidative stress. iiste.org Furthermore, by inhibiting T-type calcium channels, ethosuximide can reduce calcium-dependent glutamate release from presynaptic terminals and alter the postsynaptic response to glutamatergic stimulation. nih.gov The activation of certain metabotropic glutamate receptors (mGluRs) has been shown to modulate absence seizures, and drugs targeting these receptors can influence the effectiveness of anti-absence drugs like ethosuximide. nih.gov

| Neurotransmitter System | Observed Effects of this compound in Research Models | References |

| GABAergic System | Minimal to no direct effect; some studies report increased GABA levels in specific brain regions like the frontal cortex. | researchgate.net |

| Glutamatergic System | No effect on glutamate release in some cortical regions; demonstrated neuroprotective effects against glutamate-induced cytotoxicity in glial cells. May indirectly reduce glutamate release by inhibiting presynaptic T-type calcium channels. | researchgate.netiiste.orgnih.gov |

Investigating Monoaminergic Pathway Interactions

The interaction of this compound with monoaminergic systems—which include dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) pathways—appears to be complex and context-dependent. Direct, high-affinity interactions with monoaminergic transporters or receptors have not been established as a primary mechanism of action. However, studies in animal models indicate that this compound can modulate the levels of certain monoamines, particularly dopamine.

In a study using non-epileptic rats, chronic administration of this compound was found to decrease levels of dopamine in the hippocampus. researchgate.net Conversely, other research has reported an increase in dopamine in the frontal cortex of rats following treatment with a 200 mg/kg dose of the drug. researchgate.net Further research in a rat model of fibromyalgia showed that this compound treatment improved brain dopamine levels while having no significant effect on serotonin in either the brain or spinal cord. researchgate.net

Pharmacodynamic interaction studies provide additional, albeit indirect, evidence. In mouse models, the efficacy of the selective serotonin reuptake inhibitor (SSRI) fluoxetine (B1211875) was not altered by the presence of this compound. aaem.plnih.gov Similarly, the protective effects of reboxetine, a norepinephrine reuptake inhibitor, were not affected by this compound. nih.gov These findings suggest that this compound does not strongly or directly interfere with the mechanisms of these specific monoaminergic agents. aaem.plnih.gov While its primary anticonvulsant effect is attributed to T-type calcium channel blockade, the downstream consequences may include secondary, indirect alterations in monoaminergic neurotransmission. researchgate.netresearchgate.netpatsnap.com

Intracellular Signaling Cascades Affected by this compound in Cell-Based Assays

Beyond its immediate effect on ion channels, this compound has been shown to perturb key intracellular signaling cascades that regulate a multitude of cellular processes, including cell proliferation, survival, and gene expression.

Research has revealed significant effects of this compound on critical second messenger pathways, most notably the Phosphatidylinositol 3-Kinase (PI3K)/Akt and Wnt/β-catenin signaling pathways. nih.gov In studies using rat multipotent neural stem cells (NSCs), this compound was shown to potently induce NSC proliferation and neuronal differentiation. nih.gov This effect was linked to the activation of both the PI3K/Akt and Wnt/β-catenin pathways. nih.gov Further investigation through in silico molecular docking studies predicted that this compound may directly interact with key components of these cascades, including Akt, Glycogen (B147801) Synthase Kinase 3 Beta (GSK-3β), and the Wnt antagonist Dkk-1. nih.gov The functional importance of this interaction was confirmed when the neurogenic effects of this compound were blocked by chemical inhibitors of the PI3K/Akt and Wnt/β-catenin pathways. nih.gov

The influence of this compound on the cyclic adenosine (B11128) monophosphate (cAMP) pathway is less clear, with some studies indicating a potential inhibitory role in cAMP/PKA-mediated effects, while others report no significant impact on cAMP accumulation. This suggests the interaction may be highly dependent on the specific cell type and experimental conditions.

The activation of the PI3K/Akt and Wnt/β-catenin pathways by this compound inherently involves the perturbation of protein kinase systems. A key finding is the significant increase in the phosphorylation of Akt at Threonine-308 and PI3K at Tyrosine-458 in cultured hippocampal NSCs following treatment with this compound. nih.gov Akt, a serine/threonine kinase, is a central node in signaling that promotes cell survival and growth. nih.gov Its activation by this compound also leads to the downstream phosphorylation and inhibition of GSK-3β, a key kinase that negatively regulates the Wnt/β-catenin pathway. nih.govnih.govfrontiersin.org

While there is direct evidence for the modulation of protein kinase activity, the effects of this compound on protein phosphatase systems are not well-documented in the reviewed literature. Protein phosphatases, such as PTEN and PP2A, act in opposition to kinases to dephosphorylate substrates and terminate signaling. mdpi.com The observed increase in Akt phosphorylation implies that this compound may directly or indirectly lead to a reduction in the activity of phosphatases that target the PI3K/Akt pathway, thereby shifting the kinase/phosphatase balance toward a state of increased phosphorylation and pathway activation.

Second Messenger Pathway Investigations

Transcriptomic and Proteomic Responses to this compound in in vitro and ex vivo Models

This compound induces significant and specific changes in gene and protein expression, revealing a deeper layer of its mechanism of action. These changes have been documented across various models, from C. elegans to mammalian cell cultures and animal tissues.

A prominent transcriptomic effect is the upregulation of genes targeted by the DAF-16/FOXO transcription factor. nih.govnih.gov This response has been observed consistently in the nematode C. elegans and, importantly, is conserved in mammalian systems. nih.govneurosciencenews.com In differentiated mouse N2A neuroblastoma cells, this compound treatment led to a dose-dependent increase in the mRNA levels of classical FOXO target genes, which are involved in stress resistance, metabolism, and cell cycle control. researchgate.net

Furthermore, transcriptomic analyses have confirmed the activation of the PI3K/Akt/Wnt pathway at the gene expression level. nih.gov In rat hippocampal NSCs, this compound treatment enhanced the mRNA expression of numerous neurogenic and pathway-specific genes. nih.gov

Table 1: Selected Genes with Altered Expression Following this compound Treatment in Research Models An interactive data table based on the data in the text.

| Gene | Model System | Pathway | Observed Effect | Reference |

|---|---|---|---|---|

| FOXO Targets | ||||

| Gadd45a | Mouse N2A Neuroblastoma Cells | DAF-16/FOXO | Upregulation | researchgate.net |

| Sirt1 | Mouse N2A Neuroblastoma Cells | DAF-16/FOXO | Upregulation | researchgate.net |

| Sod2 | Mouse N2A Neuroblastoma Cells | DAF-16/FOXO | Upregulation | researchgate.net |

| Wnt Pathway | ||||

| Wnt1 | Rat Hippocampal NSCs | Wnt/β-catenin | Upregulation | nih.gov |

| Wnt3 | Rat Hippocampal NSCs | Wnt/β-catenin | Upregulation | nih.gov |

| Frizzled 1 | Rat Hippocampal NSCs | Wnt/β-catenin | Upregulation | nih.gov |

| LRP-6 | Rat Hippocampal NSCs | Wnt/β-catenin | Upregulation | nih.gov |

| β-catenin | Rat Hippocampal NSCs | Wnt/β-catenin | Upregulation | nih.gov |

| Cyclin-D1 | Rat Hippocampal NSCs | Wnt/β-catenin | Upregulation | nih.gov |

| Neurogenesis | ||||

| Nestin | Rat Hippocampal NSCs | Neurogenesis | Upregulation | nih.gov |

At the proteomic level, this compound has been shown to modulate the expression and post-translational modification of several key proteins. In an ex vivo study using a rat model of epilepsy, early and continuous treatment with this compound prevented the abnormal overexpression of the voltage-gated sodium channels Nav1.1 and Nav1.6 and the hyperpolarization-activated cyclic nucleotide-gated channel HCN1 in the cortex. nih.gov

Another significant proteomic effect is the reduction of pathological protein aggregation. In mammalian neuronal cell models, this compound treatment reduces the aggregation of polyglutamine (polyQ) proteins associated with Huntington's disease and decreases the amount of insoluble, aberrantly-folded Tau protein, which is implicated in tauopathies. nih.govresearchgate.netmedchemexpress.com The compound also induces post-translational modifications, demonstrated by the increased phosphorylation of the kinases Akt and GSK-3β. nih.gov

Table 2: Proteomic and Post-Translational Changes Induced by this compound in Research Models An interactive data table based on the data in the text.

| Protein/Process | Model System | Observed Effect | Reference |

|---|---|---|---|

| Ion Channels | |||

| Nav1.1 | Rat Cortex (ex vivo) | Blocked abnormal overexpression | nih.gov |

| Nav1.6 | Rat Cortex (ex vivo) | Blocked abnormal overexpression | nih.gov |

| HCN1 | Rat Cortex (ex vivo) | Blocked abnormal overexpression | nih.gov |

| Protein Aggregation | |||

| Polyglutamine (polyQ) | Mammalian Neuronal Cells | Reduced aggregation | nih.govresearchgate.net |

| Insoluble Tau | C. elegans | Reduced levels | medchemexpress.com |

| Post-Translational | |||

| Akt | Rat Hippocampal NSCs | Increased phosphorylation | nih.gov |

| GSK-3β | Rat Hippocampal NSCs | Increased (inhibitory) phosphorylation | nih.gov |

Preclinical Pharmacological and Efficacy Studies of S Ethosuximide Enantiomers

In vitro Pharmacological Profiling and Target Engagement Assays

The primary mechanism of action for ethosuximide (B1671622) is the blockade of T-type calcium channels, which are crucial in the generation of rhythmic electrical activity in the thalamus associated with absence seizures. wikipedia.orgpatsnap.comdrugbank.com Studies on the individual enantiomers of ethosuximide have sought to delineate their specific contributions to this pharmacological effect.

Research into the specific binding properties of (S)-Ethosuximide has focused on its interaction with its primary target, the T-type voltage-sensitive calcium channels. drugbank.com While ethosuximide as a racemate is a known T-type calcium channel blocker, studies differentiating the enantiomers are less common. However, for related chiral succinimide (B58015) compounds, it has been demonstrated that the anticonvulsant activity primarily resides in the S-isomers. ebi.ac.uk In vitro receptor binding studies have shown that ethosuximide does not displace ligands for GABA or benzodiazepine (B76468) receptors, indicating a more selective action on calcium channels rather than direct modulation of the major inhibitory neurotransmitter systems. ebi.ac.uk

Electrophysiological studies have been fundamental in elucidating the mechanism of ethosuximide. Seminal research in the late 1980s using freshly removed thalamic neurons from rats and guinea pigs demonstrated that ethosuximide reduces low-threshold Ca2+ currents in T-type calcium channels in a voltage-dependent manner. wikipedia.org This effect is critical to its anti-absence seizure properties. wikipedia.org

However, there have been inconsistencies in the literature. Some studies on rat and cat thalamocortical cells reported that ethosuximide had no significant effect on T-type currents but instead decreased non-inactivating Na+ currents and Ca2+-activated K+ currents. wikipedia.orgnih.gov Conversely, whole-cell patch-clamp studies on freshly dissociated adult rat dorsal root ganglia (DRG) neurons showed that ethosuximide could produce a complete block of T-type current, although at high concentrations (EC50 of 23.7 mM). physiology.org

Recordings from thalamocortical (TC) neurons in rat and cat brain slices revealed that ethosuximide decreased the number of action potentials within the burst firing evoked by a low-threshold Ca2+ potential. researchgate.net It also increased the latency of the first action potential in a burst. researchgate.net Some research suggests that the reported ineffectiveness in some studies might be due to the use of reduced preparations that remove the dendritic source of T-type calcium channels. wikipedia.org

To overcome the complexities of native tissue, functional assays in controlled cellular systems, such as Human Embryonic Kidney (HEK-293) cells stably transfected to express specific channel isoforms, have been employed. These experiments have conclusively shown that ethosuximide blocks all three T-type calcium channel isoforms (α1G, α1H, and α1I). wikipedia.orgresearchgate.net

Fluorescence-based assays using mammalian cells overexpressing Cav3.1, Cav3.2, and Cav3.3 subtypes have confirmed the inhibitory activity of ethosuximide. researchgate.net Automated patch-clamp electrophysiology on these cell lines provides a reliable, higher-throughput method for confirming the inhibitory action on T-type calcium channels. researchgate.net These systems allow for the precise determination of dose-response relationships and the potency of compounds like ethosuximide in a controlled environment, confirming that its mechanism involves the direct blockade of these specific channels. researchgate.net

Electrophysiological Recordings in Dissociated Neurons and Brain Slices

Efficacy Assessment in Established Animal Models of Neurological Dysfunctions

The preclinical efficacy of this compound and its racemate has been evaluated in various animal models that mimic human neurological disorders, particularly epilepsy and neuropathic pain.

Ethosuximide's efficacy against absence seizures is well-established in relevant animal models. harvard.edu

Genetic Absence Epilepsy Rat from Strasbourg (GAERS): The GAERS model is a well-validated inbred strain of rats that spontaneously exhibit spike-and-wave discharges (SWDs) characteristic of human absence epilepsy. wikipedia.orgsynapcell.com Ethosuximide effectively suppresses these SWDs in GAERS, confirming the model's high predictive validity for anti-absence drugs. wikipedia.orgtaylorandfrancis.comresearchgate.net Chronic treatment with ethosuximide has also been shown to have disease-modifying, antiepileptogenic effects in this model, reducing seizure frequency even after treatment cessation and mitigating associated anxiety-like behaviors. nih.gov

WAG/Rij Rats: Similar to GAERS, the WAG/Rij rat is another genetic model for absence epilepsy. Ethosuximide has demonstrated the ability to prevent the development of epilepsy in this model. harvard.edu

Pentylenetetrazol (PTZ)-Induced Seizures: The subcutaneous pentylenetetrazol (scPTZ) seizure model is a common screening tool for compounds effective against myoclonic and nonconvulsive seizures. mdpi.com Ethosuximide is effective in this model, which was instrumental in its initial identification as a treatment for absence epilepsy. mdpi.comresearchgate.net Studies have shown that ethosuximide specifically antagonizes the pro-convulsant effects of PTZ in brain regions like the entorhinal cortex. nih.gov In a low-dose PTZ mouse model, ethosuximide significantly reduced induced spike-wave discharges. aesnet.orgimrpress.com

Table 1: Efficacy of Ethosuximide in Animal Seizure Models

| Animal Model | Seizure Type | Effect of Ethosuximide | Citation |

|---|---|---|---|

| GAERS Rat | Spontaneous Absence Seizures | Suppresses spike-and-wave discharges | wikipedia.orgtaylorandfrancis.comresearchgate.net |

| WAG/Rij Rat | Genetic Absence Epilepsy | Prevents epilepsy development | harvard.edu |

| PTZ-induced Seizures (Mouse/Rat) | Myoclonic/Clonic Seizures | Reduces seizure activity and spike-wave discharges | nih.govaesnet.orgimrpress.com |

The role of T-type calcium channels in pain pathways has prompted investigation into ethosuximide's analgesic properties.

Chronic Constriction Injury (CCI) Model: In the CCI model of neuropathic pain in rats, ethosuximide has been shown to reduce allodynia (pain from a normally non-painful stimulus) and hyperalgesia (exaggerated pain response). nih.govnih.gov However, some studies have found its effectiveness to be limited compared to other anticonvulsants like zonisamide (B549257) and pregabalin (B1679071) in this model. amhsr.org

Spinal Nerve Ligation: Ethosuximide has demonstrated the ability to completely remove painful neuropathic symptoms induced by sciatic and spinal nerve ligation in rats. nih.gov Continuous intrathecal infusion of ethosuximide was effective at attenuating the development of mechanical allodynia and thermal hyperalgesia following nerve ligation. oup.com

Chemotherapy-Induced Neuropathic Pain: Systemic injection of ethosuximide has been found to relieve mechanical and thermal cold allodynia in rat models of neuropathy induced by anticancer agents such as paclitaxel, vincristine, and oxaliplatin. nih.govmdpi.com Notably, chronic use in these models did not appear to induce tolerance. nih.gov

Sensory Processing in C. elegans: Studies in the nematode Caenorhabditis elegans have shown that ethosuximide disrupts sensory function, specifically chemosensation. plos.orgnih.gov This effect has been linked to its ability to extend the lifespan of the organism by inhibiting the function of specific chemosensory neurons. plos.orgresearchgate.net

Table 2: Efficacy of Ethosuximide in Animal Pain and Sensory Models

| Animal Model | Condition | Key Findings | Citation |

|---|---|---|---|

| Chronic Constriction Injury (Rat) | Neuropathic Pain | Reduces allodynia and hyperalgesia | nih.govnih.gov |

| Spinal Nerve Ligation (Rat) | Neuropathic Pain | Attenuates mechanical allodynia and thermal hyperalgesia | nih.govoup.com |

| Chemotherapy-Induced Neuropathy (Rat) | Neuropathic Pain | Relieves mechanical and thermal allodynia | nih.govmdpi.com |

Behavioral Phenotyping in Rodent Models (excluding human behavioral data)

Preclinical behavioral studies in rodent models have been crucial for characterizing the profile of ethosuximide's enantiomers. A significant focus of this research has been to distinguish the desired anticonvulsant effects from potential adverse behavioral changes, such as motor impairment. In studies utilizing the rotarod test to assess motor coordination in rats, neither this compound nor its (R)-enantiomer induced motor deficits at doses that were effective against seizures induced by pentylenetetrazol. This finding is significant as it suggests a therapeutic window where seizure control can be achieved without the sedative or ataxic side effects that can be associated with centrally acting agents.

Further research has explored other behavioral domains. While ethosuximide has demonstrated anxiolytic-like properties in some rodent behavioral tests, detailed investigations into the specific contributions of the (S)-enantiomer to these effects are ongoing. Similarly, studies on spontaneous locomotor activity generally indicate that ethosuximide does not cause significant alterations at anticonvulsant-effective doses, reinforcing the observation of minimal sedative impact. nih.gov

Stereoselective Pharmacodynamic Investigations of (S)- and (R)-Ethosuximide

Differential Anticonvulsant Potency and Efficacy in Preclinical Models

A key finding in the preclinical evaluation of ethosuximide is the stereoselectivity of its anticonvulsant action. The (S)-enantiomer has been consistently identified as the more potent of the two. This difference has been quantified in established rodent models of absence seizures. Specifically, in the pentylenetetrazol (PTZ)-induced clonic seizure model in rats, this compound demonstrates substantially greater anticonvulsant potency than (R)-ethosuximide.

The median effective doses (ED₅₀) required to protect against PTZ-induced clonic seizures illustrate this potency difference clearly.

| Compound | ED₅₀ (mg/kg) for protection against PTZ-induced clonic seizures in rats |

| This compound | 38 |

| (R)-Ethosuximide | 130 |

| Racemic Ethosuximide | 62 |

As shown in the table, the ED₅₀ for this compound is approximately 3.4 times lower than that for (R)-Ethosuximide, confirming its superior potency in this preclinical model.

Comparative Effects on Neural Excitability and Network Activity

The mechanistic basis for the differential anticonvulsant potency between the ethosuximide enantiomers lies in their interaction with specific ion channels that govern neural excitability. The primary therapeutic target of ethosuximide is the low-voltage-activated (LVA) or T-type calcium channel. wikipedia.orgneupsykey.comumich.edu These channels are highly expressed in thalamic neurons and play a critical role in generating the rhythmic spike-wave discharges that are the electroencephalographic hallmark of absence seizures. researchgate.netfrontiersin.org

In vitro electrophysiological studies have demonstrated that ethosuximide blocks T-type calcium channels. physiology.orgnih.gov This action is stereoselective, with the (S)-enantiomer being a more potent inhibitor of T-type calcium currents than the (R)-enantiomer. By more effectively reducing the influx of calcium through these channels, this compound provides a greater dampening effect on the oscillatory, burst-firing activity of thalamocortical neurons that underlies the seizures. researchgate.net This superior modulation of aberrant neural network activity at the cellular level translates directly to its enhanced anticonvulsant efficacy observed in vivo.

Structural Activity Relationship Sar and Rational Design of S Ethosuximide Analogs

Elucidation of Pharmacophore Elements and Their Stereochemical Importance

A pharmacophore model for ethosuximide (B1671622) and its analogs centers on the succinimide (B58015) ring and the specific nature of its substituents. The spatial arrangement of these features is critical for interaction with biological targets, primarily T-type voltage-gated calcium channels. drugs.com

The pyrrolidine-2,5-dione, or succinimide, ring is the foundational pharmacophore for a class of anticonvulsant drugs, including ethosuximide, phensuximide, and methsuximide. nih.govnih.govresearchgate.net This five-membered cyclic imide is essential for the anticonvulsant activity associated with modulating T-type calcium channels, which are implicated in the generation of spike-and-wave discharges characteristic of absence seizures. drugs.comnih.gov

The key structural features of the succinimide scaffold contributing to its activity include:

Two Carbonyl Groups: The dual carbonyl groups are critical for binding interactions.

Imide Nitrogen (N-H group): The imide group can act as a hydrogen bond donor, which is considered an essential interaction for anticonvulsant activity. researchgate.net

Research has shown that modifications to this core structure, such as converting the succinimide to a pyrrolidinone by removing one carbonyl group, lead to a decrease in anticonvulsant activity, underscoring the importance of the intact imide ring. google.com Furthermore, N-methylation of the succinimide ring can alter the activity profile; it has been reported to decrease efficacy against maximal electroshock seizures while increasing activity against chemically induced convulsions. researchgate.net

Table 1: Summary of Structural Activity Relationships for the Succinimide Scaffold

| Structural Feature | Importance for Anticonvulsant Activity | Citation |

|---|---|---|

| Pyrrolidine-2,5-dione Ring | Essential core pharmacophore for activity against absence seizures. | nih.govresearchgate.net |

| Two Carbonyl Groups | Believed to be critical for receptor binding interactions. | google.com |

| Imide N-H Group | Acts as a crucial hydrogen bond donor for biological activity. | researchgate.net |

| N-Methylation | Decreases activity against electroshock seizures but increases it against chemically induced seizures. | researchgate.net |

| C3-Position Substitution | Small alkyl groups (e.g., ethyl, methyl) are crucial for potency. | researchgate.net |

| Phenyl Substitution | Phenyl substitution on the ring can confer activity against electrically induced convulsions. | researchgate.net |

Ethosuximide possesses a single chiral center at the C3 position of the succinimide ring, meaning it exists as two enantiomers: (S)-Ethosuximide and (R)-Ethosuximide. google.com Clinically, ethosuximide is administered as a racemic mixture (a 1:1 ratio of both enantiomers). google.comgoogleapis.com

While studies in humans have shown that the disposition of the two enantiomers is not significantly stereoselective (the plasma ratio of the enantiomers remains close to 1.0), research into their metabolism reveals a degree of stereoselectivity. google.comcreative-diagnostics.com Studies in rats indicated that the (R)-isomer is metabolized more readily than the (S)-isomer. googleapis.com The metabolism of this compound itself is stereoselective, leading to unequal proportions of its 2-(1-hydroxyethyl)-2-methylsuccinimide diastereomeric metabolites. googleapis.com

This stereochemical distinction is critical in rational drug design. Even if the parent enantiomers have similar activity or disposition, stereoselectivity in metabolism can lead to different metabolite profiles, which may have implications for efficacy or the generation of inactive products. The specific three-dimensional orientation of the ethyl and methyl groups at the C3 chiral center of this compound is a key element of its pharmacophore, influencing how it fits into its binding site on the T-type calcium channel.

Significance of the Succinimide Ring Scaffold

Design and Synthesis of Novel this compound Derivatives for Research

Building on the SAR of ethosuximide, researchers have designed and synthesized novel analogs to probe the drug-target interaction further and to develop compounds with potentially improved properties.

A primary strategy in medicinal chemistry is the systematic modification of a lead compound. In the case of ethosuximide, this has involved creating hybrid molecules that combine the essential succinimide pharmacophore with other chemical moieties known to have central nervous system activity. nih.gov For instance, new derivatives have been synthesized by linking the succinimide ring to fragments such as thiophene, pyridine, and various substituted phenyl groups. nih.govijpsjournal.com

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is another key strategy. nih.govnih.gov This can lead to compounds with enhanced activity, better selectivity, or improved pharmacokinetic profiles. For succinimide-based anticonvulsants, bioisosteric replacement could involve substituting the succinimide ring with other heterocyclic systems like oxazolidinediones or thiazolidinediones to explore how these changes affect target binding and efficacy. nih.gov

Table 2: Examples of Novel Pyrrolidine-2,5-dione Derivatives and Their Anticonvulsant Activity

| Compound Name | Modification from Ethosuximide | Reported Activity | Citation |

|---|---|---|---|

| N-(2-methoxyphenyl)-2-azaspiro[4.5]decane-1,3-dione | Spirocyclic alkane at C3; methoxyphenyl group at N1. | Active in scPTZ test at 100 mg/kg. | ijpsjournal.com |

| (C1-R)-3-(Dimethylamino)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pyrrolidine-2,5-dione | Phenylpiperazine at N1; dimethylamino at C3; R-configuration. | Broad-spectrum anticonvulsant activity in MES, scPTZ, and 6 Hz seizure models. | nih.gov |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | 3-methylthiophene at C3; morpholinopropyl at N1. | Potent activity in MES and 6 Hz tests; moderate inhibition of sodium and calcium channels. | nih.gov |

| α-Methyl-α-phenylsuccinimide (MPS) | Phenyl group instead of ethyl group at C3. | Found to be a potent neuroprotective molecule, over two orders of magnitude more potent than ethosuximide in a C. elegans model. | google.com |

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. researchgate.net This strategy is often used to improve properties such as solubility, stability, or bioavailability. For this compound, while no specific prodrugs are in wide clinical use, several strategies are viable for creating research probes with enhanced delivery characteristics.

The imide nitrogen of the succinimide ring is a prime target for prodrug modification. One common approach is the formation of N-acyloxyalkyl derivatives. researchgate.net These promoieties can be designed to be cleaved by esterase enzymes in the body, releasing the active ethosuximide. The synthesis of intermediates like 1-(acyloxy)-alkyl N-hydroxysuccinimidyl carbonates provides a pathway to creating such prodrugs. nih.govnih.gov

Another relevant example from the same drug class is methsuximide, which is effectively a prodrug. It is metabolized in the body to its active N-desmethylmethsuximide metabolite, which is responsible for the majority of its anticonvulsant effect. google.com This establishes a precedent for designing N-substituted ethosuximide derivatives that could be bioreversibly cleaved to release the parent drug, potentially altering its pharmacokinetic profile for research applications.

Systematic Scaffold Modifications and Bioisosterism Strategies

Computational Chemistry Approaches in SAR Studies

Computational chemistry has become an indispensable tool in modern drug design and for studying SAR. For ethosuximide and its analogs, computational methods are used to build pharmacophore models that define the essential three-dimensional arrangement of chemical features required for anticonvulsant activity. researchgate.net

These models help researchers understand why certain structural modifications enhance activity while others diminish it. For example, molecular docking simulations can predict how a newly designed ethosuximide derivative might bind to the T-type calcium channel. These simulations provide insights into the binding energy and specific interactions (like hydrogen bonds and hydrophobic interactions) between the ligand and the protein target. By screening virtual libraries of compounds before undertaking complex chemical synthesis, these in silico methods can prioritize candidates that are most likely to be active, streamlining the drug discovery process. google.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Enantiomers

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. mpbou.edu.in For this compound and its analogs, QSAR studies are crucial for understanding the structural requirements for their anticonvulsant activity and for differentiating the activity between enantiomers.

Researchers utilize 3D-QSAR studies to create a more detailed, three-dimensional model that can explain the stereoselective activity of chiral molecules like ethosuximide. semanticscholar.orgmdpi.com These models help to propose which enantiomer is the more biologically active form by analyzing 3D molecular descriptors. semanticscholar.orgmdpi.com For instance, a QSAR model developed for a series of GABA analogues used 3D descriptors to suggest that the (S)-enantiomers were more active. mdpi.com The predictive power of such models is evaluated by their statistical robustness, often indicated by high correlation coefficients (R²) and predictive R² (Q²) values. mdpi.com

The development of a QSAR model involves selecting relevant molecular descriptors that quantify various aspects of a molecule's structure. These can include electronic, steric, and lipophilic properties. A study on GABA analogues identified descriptors such as the total energy of the molecule and the radial charge index (RCI) as being significant in explaining their inhibitory activity against the GABA-AT enzyme. mdpi.com Another QSAR study on various organic compounds, including ethosuximide, as corrosion inhibitors used quantum mechanical descriptors like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) to predict their efficiency. mdpi.com

Table 1: Examples of Molecular Descriptors Used in QSAR Models for Ethosuximide and Analogs

| Descriptor Symbol | Descriptor Name | Relevance to Activity |

| EHOMO | Energy of Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons; a lower EHOMO can indicate higher inhibitor efficiency. mdpi.com |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons. mdpi.com |

| T(O..S) | A 3D topological descriptor | Indicates that the presence and relative position of specific atoms (like sulfur) can increase inhibitory activity. mdpi.com |

| RCI | Radial Charge Index | A 3D descriptor used to model the enantiomeric active form of GABA analogues. mdpi.com |

These QSAR models serve as powerful predictive tools in the rational design of new ethosuximide analogs, allowing for the in silico evaluation of potential activity before undertaking costly and time-consuming synthesis. science.gov

Molecular Docking and Dynamics Simulations with Target Proteins

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor or target protein) to form a stable complex. wjarr.com This technique provides insights into the molecular basis of drug action by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. mdpi.com

For ethosuximide and its analogs, docking studies have been performed on several potential protein targets. A primary target is the T-type calcium channel, which ethosuximide is known to inhibit. ukaazpublications.com Docking simulations with the human Cav3.1 T-type calcium channel have been used to analyze binding patterns and energies. mdpi.com In one study, a succinimide derivative showed a binding energy of -7.07 kcal/mol with the T-type calcium channel. mdpi.com Other studies have explored ethosuximide's interaction with different targets. In silico target prediction studies suggest that ethosuximide interacts with proteins involved in neurogenesis pathways, such as Akt, Dkk-1, and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govresearchgate.net Docking studies have also been conducted on the GABA-A receptor, where ethosuximide showed a Moldock score of -50.6357. wjarr.com

Table 2: Molecular Docking Scores of Ethosuximide and Analogs with Protein Targets

| Compound/Analog | Protein Target | Docking Score/Binding Energy | Docking Software/Method | Reference |

| Ethosuximide | GABA-A Receptor (PDB ID: 4COF) | -50.6357 (Moldock Score) | Molegro Virtual Docker | wjarr.com |

| Succinimide Derivative 1 | T-type Calcium Channel (Cav3.1) | -7.07 kcal/mol (Binding Energy) | - | mdpi.com |

| Succinimide Derivative 1 | Human beta2-adrenergic G protein-coupled receptor | -7.89 kcal/mol (Binding Energy) | - | mdpi.com |

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. acs.orgnih.gov MD simulations provide a more dynamic view of the binding, accounting for the flexibility of both the ligand and the protein, thereby confirming the stability of the interactions observed in the static docking pose. nih.gov This two-step approach of docking followed by MD simulation is a cornerstone of structure-based drug design, helping to refine and validate potential drug candidates. acs.org

Pharmacophore Development and Virtual Screening for Novel Ligands

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models are developed based on the structural features of a set of known active compounds. researchgate.net For ethosuximide and related anticonvulsants, the succinimide ring is considered a core pharmacophoric element. researchgate.netfirsthope.co.in A typical pharmacophore model for these compounds includes key features such as a hydrophobic group, a hydrogen bond acceptor/donor domain, and an electron-donating moiety. researchgate.netbiointerfaceresearch.com

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a process called virtual screening. researchgate.net Virtual screening involves searching large databases of chemical compounds to identify molecules that match the pharmacophore model. acs.orgresearchgate.net This computational filtering process can rapidly narrow down millions of compounds to a manageable number of promising "hits" for further investigation. acs.org This approach is particularly valuable when the 3D structure of the target protein is unknown, relying instead on the structures of known active ligands (ligand-based drug design). researchgate.net

The process of developing novel ligands based on this compound often follows these steps:

Model Generation : A pharmacophore model is created based on the structure of ethosuximide and other active succinimide analogs. researchgate.net

Virtual Screening : The model is used to screen compound libraries (like the ZINC database) to find molecules with matching pharmacophoric features. acs.org

Docking and Scoring : The identified hits are then subjected to molecular docking with the target protein to predict their binding affinity and orientation. researchgate.net

Refinement and Selection : The best-scoring compounds are selected for chemical synthesis and subsequent biological evaluation. mdpi.com

This rational, computer-aided approach accelerates the discovery of novel anticonvulsant agents by focusing synthetic efforts on compounds with the highest probability of being active. researchgate.net

Preclinical Pharmacokinetics and Metabolism of S Ethosuximide

Absorption and Distribution Studies in Laboratory Animals

The absorption and distribution of ethosuximide (B1671622) have been characterized in various animal models, providing foundational knowledge for its preclinical profile. Although many studies have been conducted using the racemic mixture, the data provides critical insights into the behavior of the individual enantiomers.

Ethosuximide demonstrates rapid and nearly complete absorption following oral administration in several animal species. neupsykey.com Studies in dogs and monkeys have shown high oral bioavailability, estimated to be between 88% and 97.5%. neupsykey.com The absorption is efficient, with peak plasma concentrations reached within 1 to 4 hours in some models. neupsykey.com While specific studies focusing solely on the gastrointestinal permeability of the (S)-enantiomer are limited, the high bioavailability of the racemic mixture suggests efficient passage across the gastrointestinal mucosa.

Preclinical studies in rats indicate that ethosuximide distributes evenly across various tissues, including the brain. neupsykey.com The concentration of ethosuximide in the brain has been found to be similar to that in the plasma, with a brain-to-plasma concentration ratio close to one. neupsykey.comnih.gov One study observed uniform distribution across the cerebral cortex, cerebellum, midbrain, and pons medulla. neupsykey.comnih.gov However, adipose tissue tends to show lower concentrations, approximately one-third of those in the plasma at steady-state. neupsykey.com The apparent volume of distribution in animal models such as rats, dogs, and rhesus monkeys is approximately 0.7 to 0.8 L/kg. neupsykey.com

A study investigating the distribution in discrete brain regions of rats after chronic administration is summarized below.

| Brain Region | Mean Tissue/Plasma Ratio |

| Cortex | 0.917 |

| Midbrain | 0.942 |

| Cerebellum | 0.902 |

| Pons-Medulla | 0.903 |

| Data from a study on the distribution of ethosuximide in rat brain regions. nih.gov |

Ethosuximide readily crosses the blood-brain barrier. neupsykey.comnih.gov Studies in dogs have demonstrated that the ratio of ethosuximide concentration in the cerebrospinal fluid (CSF) to that in the plasma is approximately 1.01. neupsykey.com The half-life for its entry into the CSF has been estimated to be around 4 to 5 minutes, indicating rapid penetration. neupsykey.com The negligible plasma protein binding of ethosuximide (0-10% in rats and dogs) contributes to its ability to freely pass into the central nervous system. neupsykey.com However, some research in rats has suggested the possibility of an active transport mechanism that removes ethosuximide from the brain, as indicated by a decrease in the brain-to-plasma concentration ratio over time. neupsykey.comnih.gov The blood-brain barrier is a critical regulator of drug entry into the central nervous system, consisting of physical, transport, and metabolic barriers. mdpi.commdpi.comresearchgate.net

Tissue-Specific Distribution Profiling (e.g., brain penetration)

Stereoselective Metabolic Transformations and Metabolite Characterization in Animal and in vitro Systems

The metabolism of ethosuximide is a critical determinant of its elimination and is primarily hepatic. neupsykey.com It involves stereoselective processes, leading to different metabolic fates for the (R)- and (S)-enantiomers.

Ethosuximide undergoes extensive oxidative biotransformation (Phase I metabolism), with only about 12% of the dose being excreted unchanged in the urine of rats. neupsykey.comdoctorlib.org The primary metabolic pathway is hydroxylation. cambridge.org

The major metabolites identified in animals and humans include:

2-(1-hydroxyethyl)-2-methylsuccinimide : This is the major metabolite. neupsykey.comdoctorlib.orgresearchgate.net Due to the creation of a new chiral center upon hydroxylation and the chirality of ethosuximide itself, this metabolite exists as four stereoisomers. researchgate.netnih.gov

2-ethyl-3-hydroxy-2-methylsuccinimide : A minor metabolite. neupsykey.comdoctorlib.orgresearchgate.net

2-(2-hydroxyethyl)-2-methylsuccinimide : Another minor metabolite. neupsykey.comresearchgate.net

2-carboxymethyl-2-methylsuccinimide : Formed from the subsequent oxidation of 2-(2-hydroxyethyl)-2-methylsuccinimide. neupsykey.comresearchgate.net

2-ethyl-2-hydroxymethylsuccinimide : A more recently identified metabolite. researchgate.net

These hydroxylated metabolites can then undergo Phase II metabolism, specifically glucuronidation, before being excreted. neupsykey.comdoctorlib.org At least 40% of the 2-(1-hydroxyethyl)-2-methylsuccinimide metabolite is excreted as a glucuronide conjugate. neupsykey.comdoctorlib.org

Studies focusing on the stereoselective metabolism in rats have shown that the (R)-isomer of ethosuximide is preferentially metabolized. researchgate.netnih.gov This is evidenced by a higher urinary excretion of unchanged (S)-ethosuximide compared to (R)-ethosuximide. nih.gov Following administration of the individual enantiomers to rats, the diastereoisomers of 2-(1-hydroxyethyl)-2-methylsuccinimide derived from this compound are produced in unequal proportions, indicating stereoselectivity in its metabolic pathway. nih.gov

The oxidative metabolism of ethosuximide is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. doctorlib.org

CYP3A : In vitro studies using rat liver microsomes have conclusively identified CYP3A as the principal enzyme subfamily responsible for ethosuximide metabolism. nih.gov Inducing CYP3A in rats significantly increases the rate of ethosuximide metabolism, and antibodies against CYP3A2 inhibit metabolite formation by over 80%. nih.gov In human liver microsomes, CYP3A4 is the main contributor, accounting for over 90% of the hepatic clearance. researchgate.nettandfonline.comresearchgate.net

CYP2E1 : This isoform plays a minor role in the metabolism of ethosuximide in both rats and humans. neupsykey.comresearchgate.nettandfonline.com In vitro studies with human enzymes showed that CYP2E1 has a lower capacity (Vmax) but a higher affinity (lower Km) for ethosuximide compared to CYP3A4. researchgate.nettandfonline.com

CYP2B/C : A possible minor contribution from CYP2B and CYP2C isoenzymes has also been suggested in rats. neupsykey.comdoctorlib.orgcambridge.org

The table below summarizes the kinetic parameters for ethosuximide metabolite formation by the major human CYP isoforms in vitro.

| Enzyme | Km (mM) | Vmax (nmol/mg protein/min) |

| CYP3A4 | 1.40 | 0.65 |

| CYP2E1 | 0.24 | 0.14 |

| Data from in vitro studies with human hepatic microsomal systems. researchgate.nettandfonline.comnih.gov |

Stereochemical Aspects of Metabolite Formation and Elimination

Ethosuximide is a chiral compound, and it is clinically administered as a racemic mixture of its (S)- and (R)-enantiomers. wikipedia.org Preclinical studies, primarily in rats, have demonstrated significant stereoselectivity in its metabolism and elimination. researchgate.netresearchgate.net This stereoselectivity results in different pharmacokinetic profiles for the individual enantiomers.

Research has shown that the (R)-enantiomer of ethosuximide is metabolized more readily than the (S)-enantiomer. researchgate.netnih.gov Consequently, a significantly larger proportion of this compound is excreted unchanged in the urine compared to its (R)-counterpart across various administration routes (intravenous, intraperitoneal, and oral) in rats. nih.govresearchgate.net This preferential metabolism of the (R)-isomer is further evidenced by the urinary ratio of (R)- to this compound, which was consistently found to be less than one in rats. researchgate.netnih.gov

The primary metabolic pathway for ethosuximide is hydroxylation, leading to the formation of several metabolites. researchgate.net The main metabolite identified in preclinical species is 2-(1-hydroxyethyl)-2-methylsuccinimide, which exists as four distinct stereoisomers (two pairs of diastereoisomers). nih.govneupsykey.com The formation of these diastereoisomers is also stereoselective. Studies in rats revealed that the diastereoisomers derived from this compound are produced in unequal proportions, with a ratio of approximately 1.7:1. In contrast, the diastereoisomers originating from (R)-ethosuximide are formed in nearly equal amounts. nih.gov

Another identified metabolite is 2-ethyl-3-hydroxy-2-methylsuccinimide. The formation of this metabolite is highly stereoselective, with studies indicating that it is derived almost exclusively from (R)-ethosuximide. researchgate.netnih.gov A third minor metabolite, 2-(2-hydroxyethyl)-2-methylsuccinimide, has also been reported in rats and monkeys. neupsykey.com The metabolites of ethosuximide are considered pharmacologically inactive. neupsykey.comcambridge.org

The stereoselective metabolism directly impacts the elimination kinetics. In rats, the total body clearance of (R)-ethosuximide is significantly greater, and its elimination half-life is shorter than that of this compound. researchgate.net This indicates a faster elimination of the (R)-enantiomer, consistent with its more extensive metabolism.

Table 1: Stereoselective Urinary Excretion Ratios in Rats After Administration of Racemic Ethosuximide

| Time Interval Post-Administration | Ratio of (R)- to this compound in Urine | Reference |

|---|---|---|

| 0-24 hours | 0.77:1 | researchgate.netnih.gov |

| 24-48 hours | 0.64:1 | nih.gov |

| 48-72 hours | 0.83:1 | researchgate.net |

Table 2: Stereoselectivity in the Formation of 2-(1-hydroxyethyl)-2-methylsuccinimide Diastereoisomers in Rats

| Parent Enantiomer | Ratio of Diastereoisomers Produced (0-24h sample) | Reference |

|---|---|---|

| (R)-Ethosuximide | ~1.05:1 | nih.gov |

| This compound | ~1.65:1 | nih.gov |

Excretion Pathways and Renal Clearance in Preclinical Species

In preclinical animal models such as rats and rhesus monkeys, the primary route of elimination for ethosuximide and its metabolites is renal excretion via the urine. neupsykey.com A significantly smaller proportion of the drug is recovered in the feces. neupsykey.com

Ethosuximide undergoes extensive hepatic metabolism, with only a fraction of the parent drug being eliminated unchanged by the kidneys. neupsykey.comhres.ca In rats, approximately 12% to 20% of an administered dose is excreted as unchanged ethosuximide in the urine. neupsykey.comcambridge.org The metabolites, which are more water-soluble than the parent compound, are also cleared by the kidneys. neupsykey.com In studies with rats, the major metabolites were detected in urine within the first 24 hours following drug administration, while the unchanged parent drug could be detected for up to 72 hours. nih.govresearchgate.net

Preclinical data indicates that ethosuximide can induce morphological and functional changes in the kidneys and liver of animals, the primary organs involved in its metabolism and excretion. hres.ca This underscores the central role of the renal pathway in the clearance of this compound.

Table 3: Urinary Excretion Findings in Preclinical Species

| Parameter | Finding in Rats | Reference |

|---|---|---|

| Primary Excretion Route | Renal (Urine) | neupsykey.com |

| Unchanged Ethosuximide in Urine | 12% - 20% of dose | neupsykey.comcambridge.org |

| Time to Appearance of Metabolites in Urine | Within 24 hours | nih.govresearchgate.net |

| Detection Window for Unchanged Drug in Urine | Up to 72 hours | nih.gov |

Compound List

Advanced Analytical and Bioanalytical Methodologies for S Ethosuximide Research

Chiral Separation and Quantification Techniques for Enantiomers

Since ethosuximide (B1671622) is administered as a racemic mixture, the ability to separate and quantify the individual (S) and (R) enantiomers is fundamental to understanding its stereoselective metabolism and pharmacodynamics.

Chiral chromatography is the cornerstone for the enantioselective analysis of ethosuximide. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods have been successfully developed and validated for this purpose. nih.govscirp.org

Gas Chromatography (GC): A specific and sensitive chiral GC method has been developed for the resolution and quantification of ethosuximide enantiomers in biological fluids like urine and plasma. amazonaws.comnih.gov These methods often involve liquid-liquid extraction of the samples, followed by separation on a chiral GC column. amazonaws.comresearchgate.net One such validated method utilized a 25QC2 / CYDEX-beta 0.25 chiral column. amazonaws.comresearchgate.net The validation of these methods demonstrates good linearity, precision, and reproducibility over a range of concentrations. amazonaws.comresearchgate.net For instance, one GC method showed linearity in the 5-300 µg/ml range for urine and 10-250 µg/ml for plasma samples. amazonaws.comukaazpublications.com The limit of quantitation (LOQ) for both enantiomers in urine and plasma has been reported to be as low as 2.5 µg/ml. amazonaws.comukaazpublications.com

High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly when coupled with mass spectrometry, offer another powerful tool for chiral separations. nih.gov While direct chiral HPLC methods utilize chiral stationary phases (CSPs) to resolve enantiomers, indirect methods involve derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column. nih.gov For ethosuximide, reversed-phase HPLC with UV detection is a common approach for analysis in serum. nih.govkoreamed.org Stability-indicating HPLC methods have also been developed to separate ethosuximide from its degradation products, which is crucial for quality control. researchgate.net These methods have been validated for linearity, with one study reporting a range of 2.0-30.0 µg/mL and a lower limit of detection of 0.14 µg/mL. ukaazpublications.comresearchgate.net

Table 1: Comparison of Chiral Chromatography Methods for Ethosuximide Enantiomers

| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Separation of volatile compounds in the gas phase based on their interaction with a chiral stationary phase. | Separation of compounds in the liquid phase based on their differential partitioning between a liquid mobile phase and a chiral stationary phase. |

| Sample Preparation | Typically involves liquid-liquid extraction. amazonaws.com | Can involve liquid-liquid extraction, solid-phase extraction, or direct injection depending on the sample matrix and detector. nih.govukaazpublications.com |

| Common Columns | Cyclodextrin-based columns (e.g., CYDEX-beta). amazonaws.comresearchgate.net | Chiral stationary phases (CSPs) like Chiral Pak AS-H. scirp.org |

| Detection | Mass Spectrometry (MS), Flame Ionization Detector (FID). nih.govkoreamed.org | Mass Spectrometry (MS), UV-Visible Spectroscopy. nih.govkoreamed.org |

| Reported LOQ | 2.5 µg/ml in urine and plasma. amazonaws.comukaazpublications.com | Method dependent, can be as low as 0.14 µg/mL (LOD). ukaazpublications.comresearchgate.net |

| Advantages | High resolution, sensitivity when coupled with MS. researchgate.netnih.gov | Versatility, wide range of stationary phases, applicable to non-volatile compounds. nih.gov |

| Disadvantages | May require derivatization for non-volatile compounds. | Indirect methods require derivatization, which can add complexity. nih.gov |

Mass spectrometry (MS) is an indispensable tool for the trace analysis of (S)-Ethosuximide, offering high sensitivity and specificity. researchgate.netnih.gov When coupled with chromatographic techniques like GC or LC, it allows for the definitive identification and quantification of the enantiomers and their metabolites. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been extensively used to study the human urinary metabolites of ethosuximide. researchgate.netnih.gov These studies have successfully identified unchanged ethosuximide enantiomers and their various hydroxylated metabolites. researchgate.netnih.gov In these methods, the mass spectrometer is often operated in the electron impact (EI) selective-ion monitoring (SIM) mode, where specific ions characteristic of ethosuximide are monitored. amazonaws.comresearchgate.net For example, ions with a mass-to-charge ratio (m/z) of 55 and 70 have been used for quantification. amazonaws.comresearchgate.netukaazpublications.com This targeted approach significantly enhances the sensitivity and selectivity of the analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) provides a rapid, sensitive, and specific method for quantifying ethosuximide in human plasma. researchgate.netukaazpublications.com This technique often employs a triple-quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which offers exceptional selectivity by monitoring a specific precursor-to-product ion transition. researchgate.net An electrospray ionization (ESI) source is commonly used to ionize the analyte. researchgate.net A validated UPLC-MS/MS method for ethosuximide in human plasma reported a linear range of 0.25-60.0 µg/mL with a lower limit of quantification (LLOQ) of 0.25 µg/mL. researchgate.netresearchgate.net The high throughput of this method, with analysis times as short as 1.8 minutes per sample, makes it well-suited for pharmacokinetic studies. researchgate.netresearchgate.net

Chiral Chromatography (HPLC, GC) Method Development and Validation

Spectroscopic and Spectrometric Characterization in Research Settings

Spectroscopic techniques are vital for the structural elucidation and characterization of this compound, providing detailed information about its molecular framework and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the structural confirmation of ethosuximide and its derivatives. mdpi.comnih.govmdpi.com Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. mdpi.comresearchgate.net The chemical shifts, coupling constants, and signal integrations in the NMR spectra serve as a fingerprint for the molecule, allowing for unambiguous structure verification. mdpi.com For instance, the structure of newly synthesized compounds related to ethosuximide has been confirmed using ¹H-NMR and ¹³C-NMR spectral analysis. mdpi.com Furthermore, computational methods like the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data for enhanced confidence in structural assignments. researchgate.net

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular vibrations within ethosuximide. researchgate.netnih.gov The FT-IR and FT-Raman spectra of ethosuximide have been recorded and analyzed to understand its bonding features. researchgate.net Specific vibrational modes, such as the N-H and C=O stretching frequencies, are characteristic of the succinimide (B58015) ring and can be used to assess purity and study intermolecular interactions, like hydrogen bonding. earthlinepublishers.comresearchgate.net For example, the N-H stretching of ethosuximide has been observed at 3591 cm⁻¹, while the symmetrical and asymmetrical imide C=O stretches occur at 1836 cm⁻¹ and 1790 cm⁻¹, respectively. earthlinepublishers.com These techniques are also sensitive to the polymorphic form of the compound. researchgate.net

UV-Visible Spectroscopy: UV-Visible spectroscopy is used to study the electronic transitions within the ethosuximide molecule. The UV-Vis spectrum of ethosuximide has been recorded, and the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, have been calculated using time-dependent density functional theory (TD-DFT). researchgate.net This information is useful for understanding the molecule's electronic structure and potential for interactions. In a practical application, UV-Vis spectrophotometry operating at a wavelength of 203 nm has been used to determine the concentration of ethosuximide in drug release studies. plos.org

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Computational Spectroscopy for Structural Prediction and Conformer Analysis (e.g., DFT-aided)

Computational methods, particularly Density Functional Theory (DFT), play a crucial role in complementing experimental spectroscopic data and providing deeper insights into the structure and properties of this compound. earthlinepublishers.comresearchgate.net

DFT calculations are used to predict the equilibrium geometry, vibrational frequencies, and electronic properties of ethosuximide and its conformers. researchgate.netresearchgate.net These theoretical predictions can be compared with experimental data from NMR, IR, and Raman spectroscopy to validate the structural assignments. researchgate.netresearchgate.net For example, DFT calculations have been used to model the molecular conformations and dimer formation of ethosuximide, aiding in the interpretation of dielectric spectroscopy measurements. researchgate.net

Furthermore, DFT has been employed to study the tautomers of ethosuximide and their interactions with cations like calcium. earthlinepublishers.com These studies indicate that while the iminol tautomers have a low concentration under normal conditions, they are electronically stable. earthlinepublishers.com Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide information about hyperconjugative interactions and charge delocalization within the molecule. researchgate.net

Table 2: Spectroscopic and Computational Data for Ethosuximide

| Technique | Information Provided | Key Findings/Applications |

|---|---|---|

| ¹H and ¹³C NMR | Structural confirmation, chemical environment of atoms. mdpi.commdpi.com | Confirms the molecular structure and is used in conjunction with computational methods for validation. researchgate.netresearchgate.net |

| FT-IR/FT-Raman | Functional groups, molecular vibrations, intermolecular interactions. researchgate.netnih.gov | Identifies characteristic N-H and C=O stretches, used for purity assessment and studying hydrogen bonding. earthlinepublishers.comresearchgate.net |

| UV-Visible | Electronic transitions, concentration determination. researchgate.net | Used to measure drug concentration in release studies and to investigate electronic properties. plos.org |

| DFT Calculations | Equilibrium geometry, vibrational frequencies, electronic properties, conformer analysis. earthlinepublishers.comresearchgate.net | Predicts molecular structure and spectroscopic data, aids in the interpretation of experimental results, and allows for the study of tautomers and interactions. researchgate.netresearchgate.net |

Method Validation in Biological Matrices from Preclinical Studies (e.g., plasma, urine, brain homogenates)

The rigorous validation of analytical methods is a cornerstone of preclinical research, ensuring the reliability and accuracy of data generated from biological samples. For this compound, various methodologies have been developed and validated across different biological matrices, including plasma, urine, and brain homogenates, primarily in rodent models. These validation studies are crucial for pharmacokinetic and pharmacodynamic assessments.

Plasma

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly employed technique for the quantification of ethosuximide in plasma. One such method demonstrated linearity for ethosuximide over a concentration range of 3–150 mg/L. mdpi.comnih.govuni-lj.six-mol.com The validation of this method, following FDA guidelines, confirmed its selectivity, accuracy, and precision. mdpi.comnih.govuni-lj.six-mol.com Sample preparation involved a straightforward protein precipitation with acetonitrile. mdpi.comnih.govuni-lj.six-mol.com

Another advanced method, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), offers high sensitivity and specificity for ethosuximide quantification in human plasma. This method was validated with a linear range of 0.25–60.0 µg/mL and a lower limit of quantification (LLOQ) of 0.25 µg/mL. researchgate.net The within- and between-day precision and accuracy were within 10.0%, and the recovery of ethosuximide was 95.1%. researchgate.net A gas chromatography/mass spectrometric (GC/MS) method has also been developed and validated for the enantioselective analysis of ethosuximide in plasma, with a linear range of 10-250 µg/ml. researchgate.net

A chiral gas chromatographic assay adapted for plasma analysis was utilized in rat studies to investigate the pharmacokinetics of ethosuximide enantiomers. researchgate.net In humans, the disposition of ethosuximide has been found to be nonstereoselective, with the ratio of enantiomers in plasma being close to unity. nih.gov

Table 1: Method Validation Parameters for this compound in Plasma

| Parameter | HPLC-UV | UPLC-MS/MS | GC/MS (chiral) |

|---|---|---|---|

| Linearity Range | 3–150 mg/L | 0.25–60.0 µg/mL | 10–250 µg/mL |

| LLOQ | 3 mg/L | 0.25 µg/mL | 2.5 µg/ml |

| Precision (CV%) | Not specified | < 10.0% | Not specified |

| Accuracy | Not specified | < 10.0% | Not specified |

| Recovery | Not specified | 95.1% | Not specified |

| Sample Preparation | Protein Precipitation | Solid-Phase Extraction | Liquid-Liquid Extraction |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Urine

For the analysis of this compound and its metabolites in urine, a chiral gas chromatographic assay has been developed and validated, particularly in rat studies. researchgate.netresearchgate.net This method demonstrated high reproducibility and precision. The recovery was reported to be in the range of 94-98%. researchgate.netresearchgate.net For this compound at a concentration of 50 µg/ml, the intraday and interday coefficients of variation (CV%) were 0.92% and 1.12%, respectively. researchgate.netresearchgate.net The limit of detection for each enantiomer was approximately 0.01 µg/ml. researchgate.netresearchgate.net These validated methods have been successfully applied in preclinical pharmacokinetic studies in rats, revealing stereoselective excretion of ethosuximide enantiomers. researchgate.net Specifically, significantly more this compound was excreted unchanged compared to the (R)-enantiomer. researchgate.netresearchgate.net

A GC/MS method was also validated for ethosuximide enantiomers in urine, showing linearity in the concentration range of 5-300 µg/ml. researchgate.net

Table 2: Method Validation Parameters for this compound in Rat Urine

| Parameter | Chiral Gas Chromatography | GC/MS (chiral) |

|---|---|---|

| Linearity Range | Not specified | 5–300 µg/mL |

| LOD | ~0.01 µg/mL | Not specified |

| LOQ | Not specified | 2.5 µg/ml |

| Intraday Precision (CV%) | 0.92% (for 50 µg/mL) | Not specified |

| Interday Precision (CV%) | 1.12% (for 50 µg/mL) | Not specified |

| Recovery | 94-98% | Not specified |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Brain Homogenates

Quantifying this compound in brain tissue is essential for understanding its central nervous system disposition. A simple and rapid HPLC method has been evaluated for the simultaneous determination of ethosuximide and other antiepileptic drugs in brain tissue. researchgate.net The drugs were extracted from the brain tissue at a low pH using dichloromethane. researchgate.netukaazpublications.com

In a study developing new anticonvulsant compounds, a method was validated for quantification in both serum and brain tissue. For brain homogenates, the validated quantitation range was from 0.05 to 10 µg/g, with an accuracy of 88.33% to 107%. nih.gov The sample preparation involved homogenizing the brains in distilled water. nih.gov Furthermore, Western blot analysis has been used to assess the expression of specific protein subunits in brain homogenates from mouse models of epilepsy, which can be relevant for pharmacodynamic studies of ethosuximide. pnas.org An ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method has also been validated using rat brain homogenate samples, demonstrating good linearity over a wide concentration range. ubi.pt

Table 3: Method Validation Parameters for this compound in Brain Homogenates

| Parameter | Validated Method for New Anticonvulsants |

|---|---|

| Quantitation Range | 0.05 to 10 µg/g |

| Accuracy | 88.33% to 107% |

| Matrix Effect | Not significant |

| Stability | No stability-related problems observed |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Preclinical Toxicological Investigations of S Ethosuximide

Acute and Sub-Chronic Toxicity Assessments in Animal Models

Studies in animal models have shown that Ethosuximide (B1671622) can induce morphological and functional changes in the liver. hres.ca In a 1-year oral study in mice, a Lowest Observed Adverse Effect Level (LOAEL) was established at 136 mg/kg/day, with the liver being a target organ. pfizer.compfizer.com Similarly, a 10-day oral study in mice identified the liver, kidney, blood, ureter, and bladder as target organs at a LOAEL of 45 g/kg. amazonaws.com In rats, a 10-day oral study showed effects on the liver and blood at a LOAEL of 27,370 mg/kg. pfizer.comamazonaws.com A 36-week study in rats identified the kidney as a target organ. pfizer.comamazonaws.com However, a 26-week oral study in rats did not identify any target organs at a No Observed Adverse Effect Level (NOAEL) of 676 mg/kg/day. amazonaws.com

In dogs, a 3-month oral study established a LOAEL of 100 mg/kg/day with the liver as the target organ. amazonaws.com Conversely, a 26-week oral study in dogs found no identified target organs at a NOAEL of 100 mg/kg/day. pfizer.com Furthermore, a 26-week study in monkeys also did not identify any target organs at a NOAEL of 200 mg/kg/day. pfizer.compfizer.com

Histopathological evaluations in rats following continuous administration of an ethosuximide-containing extract for 72 days showed evenly distributed hepatocytes in the liver. ug.edu.gh Similarly, normal renal tubules and glomeruli were observed in the kidneys of these rats. ug.edu.gh The hearts of the treated rats also displayed normal myocardial fibers. ug.edu.gh

Table 1: Organ-Specific Toxicity Findings in Animal Models

| Species | Duration | Route | Key Findings |

|---|---|---|---|

| Mouse | 1 Year | Oral | LOAEL: 136 mg/kg/day; Target Organ: Liver. pfizer.compfizer.com |

| Mouse | 10 Days | Oral | LOAEL: 45 g/kg; Target Organs: Liver, Kidney, Blood, Ureter, Bladder. amazonaws.com |

| Rat | 10 Days | Oral | LOAEL: 27,370 mg/kg; Target Organs: Liver, Blood. pfizer.comamazonaws.com |

| Rat | 36 Weeks | Oral | LOAEL: 756 g/kg; Target Organ: Kidney. pfizer.comamazonaws.com |

This table summarizes key findings from various preclinical toxicity studies, highlighting the target organs affected by (S)-Ethosuximide administration.

In humans, abnormal liver and renal function studies have been reported, and it is advised that ethosuximide be used with extreme caution in patients with impaired hepatic or renal function. medicines.org.ukmedicines.org.uk Periodic urinalysis and liver function studies are recommended for all patients receiving the drug. medicines.org.ukmedicines.org.uk The pattern of serum enzyme elevations is typically a mixed cholestatic-hepatocellular pattern. nih.gov Any liver injury induced by ethosuximide tends to resolve quickly after discontinuing the drug. nih.gov

Organ-Specific Pathological and Histopathological Evaluations (e.g., liver)

Developmental and Reproductive Toxicity Research in Experimental Animals

Developmental toxicity studies have been conducted in rats and mice. In rats, a Lowest Observed Effect Level (LOEL) for teratogenic effects was established at 60 mg/kg/day. pfizer.compfizer.comamazonaws.com In mice, the LOAEL for teratogenic effects was also 60 mg/kg/day. pfizer.compfizer.comamazonaws.com Another study in mice identified a No Observed Adverse Effect Level (NOAEL) for embryotoxicity, reproductive toxicity, and developmental toxicity at a dose of 50 mg/mL administered orally. pfizer.compfizer.comamazonaws.com